1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazopyridazine core, piperidine ring, and oxazole moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials
Formation of Imidazopyridazine Core: The imidazopyridazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chloro-3-oxobutanoate, under reflux conditions in a solvent like 1,4-dioxane.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazopyridazine core.
Incorporation of Oxazole Moiety: The oxazole moiety can be incorporated through a condensation reaction involving a suitable oxazole precursor and the intermediate compound obtained from the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes need to be developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-b]thiazole derivatives: These compounds share a similar imidazo core and exhibit comparable biological activities.
Triazolopyridazine derivatives: These compounds have a similar pyridazine ring and are studied for their potential therapeutic applications.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery for their diverse biological activities.
Properties
Molecular Formula |
C23H31N5O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C23H31N5O3/c1-15-18(16(2)31-26-15)12-22(29)27-10-8-17(9-11-27)14-30-21-7-6-20-24-19(23(3,4)5)13-28(20)25-21/h6-7,13,17H,8-12,14H2,1-5H3 |
InChI Key |
UKIWVQDZPGUDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.